molecular formula C46H54N4O7 B13324925 tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-1-oxohexan-2-yl)carbamate

tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-1-oxohexan-2-yl)carbamate

Katalognummer: B13324925
Molekulargewicht: 774.9 g/mol
InChI-Schlüssel: KTSDAKYRFLEZFF-ZAQUEYBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-1-oxohexan-2-yl)carbamate is a complex organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the diphenylethylamino group, and the attachment of the tert-butyl carbamate moiety. Each step would require specific reagents and conditions, such as:

    Formation of the tetrahydroisoquinoline core: This could involve a Pictet-Spengler reaction, using an aldehyde and an amine.

    Introduction of the diphenylethylamino group: This might be achieved through reductive amination.

    Attachment of the tert-butyl carbamate moiety: This could involve the use of tert-butyl chloroformate and a base.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and amine groups can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the synthesis of pharmaceuticals or other fine chemicals.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. For example, if this compound is used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1-oxohexan-2-yl)carbamate
  • tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1-oxohexan-2-yl)carbamate

Uniqueness

This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique chemical properties or biological activities compared to similar compounds.

Eigenschaften

Molekularformel

C46H54N4O7

Molekulargewicht

774.9 g/mol

IUPAC-Name

tert-butyl N-[(2S)-1-(2,2-diphenylethylamino)-6-[[(3S)-2-[4-(4-methoxyphenyl)-4-oxobutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C46H54N4O7/c1-46(2,3)57-45(55)49-39(43(53)48-30-38(32-15-7-5-8-16-32)33-17-9-6-10-18-33)21-13-14-28-47-44(54)40-29-35-19-11-12-20-36(35)31-50(40)42(52)27-26-41(51)34-22-24-37(56-4)25-23-34/h5-12,15-20,22-25,38-40H,13-14,21,26-31H2,1-4H3,(H,47,54)(H,48,53)(H,49,55)/t39-,40-/m0/s1

InChI-Schlüssel

KTSDAKYRFLEZFF-ZAQUEYBZSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)CCC(=O)C3=CC=C(C=C3)OC)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1CC2=CC=CC=C2CN1C(=O)CCC(=O)C3=CC=C(C=C3)OC)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.